4-Isopropoxy-2,5-dimethylbenzoic acid
Description
4-Isopropoxy-2,5-dimethylbenzoic acid is a substituted benzoic acid derivative characterized by an isopropoxy group at the para position (C4) and methyl groups at the ortho (C2) and meta (C5) positions of the aromatic ring. This structural configuration confers unique physicochemical properties, including altered solubility, acidity, and reactivity compared to simpler benzoic acid analogs. Substituted benzoic acids are widely utilized in drug development, agrochemicals, and material science due to their versatility in forming hydrogen bonds and participating in regioselective reactions.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2,5-dimethyl-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C12H16O3/c1-7(2)15-11-6-8(3)10(12(13)14)5-9(11)4/h5-7H,1-4H3,(H,13,14) |
InChI Key |
ZPNZSQFTTQQXTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC(C)C)C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Overview of Benzoic Acid Derivatives
Key Differences and Implications
(1) Substituent Effects on Reactivity and Solubility
- Methyl groups at C2 and C5 sterically hinder electrophilic substitution, directing reactivity to the remaining aromatic positions .
- 4-Hydroxybenzoic acid : The polar hydroxy group increases water solubility but reduces stability under acidic conditions. It is a precursor to parabens and other antimicrobial agents .
- 4-Isobutoxy-2,5-dimethylbenzoic acid: The longer isobutoxy chain (compared to isopropoxy) may further increase hydrophobicity, influencing solubility in nonpolar solvents .
(3) Thermal Stability
- The methyl-substituted derivatives (4-Hydroxy-3,5-dimethylbenzoic acid , This compound ) exhibit higher melting points (222–226°C and similar) compared to unsubstituted analogs, reflecting enhanced crystallinity and stability .
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